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molecular formula C15H14F3N3O2 B8286324 N-methoxy-N-methyl-2-phenylamino-6-trifluoromethyl-nicotinamide

N-methoxy-N-methyl-2-phenylamino-6-trifluoromethyl-nicotinamide

Cat. No. B8286324
M. Wt: 325.29 g/mol
InChI Key: XUOVGTDRUUIACV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08471027B2

Procedure details

A solution of 2-phenylamino-6-trifluoromethyl-nicotinic acid (6.2 g, 22.0 mmol), N,O-dimethylhydroxylamine hydrochloride (2.79 g, 28.6 mmol) and 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (13.3 g, 35.2 mmol) in N,N-dimethylformamide (120 mL) was treated with N,N-diisopropylethylamine (8.88 g, 12 mL, 68.7 mmol). The reaction mixture was stirred at 25° C. for 4 h. At this time, the reaction was diluted with methylene chloride (400 mL), washed with a saturated aqueous ammonium chloride solution (1×300 mL), a saturated aqueous sodium bicarbonate solution (1×300 mL), and a saturated aqueous sodium chloride solution (1×200 mL), dried over anhydrous sodium sulfate, filtered and concentrated in vacuo. Flash chromatography (250 g silica column, 10-35% ethyl acetate/hexanes) afforded N-methoxy-N-methyl-2-phenylamino-6-trifluoromethyl-nicotinamide (6.86 g, 96%) as a brown oil which upon trituration with ether became a brown solid.
Quantity
6.2 g
Type
reactant
Reaction Step One
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
2.79 g
Type
reactant
Reaction Step One
Quantity
13.3 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([NH:7][C:8]2[N:16]=[C:15]([C:17]([F:20])([F:19])[F:18])[CH:14]=[CH:13][C:9]=2[C:10]([OH:12])=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Cl.[CH3:22][NH:23][O:24][CH3:25].F[P-](F)(F)(F)(F)F.N1(OC(N(C)C)=[N+](C)C)C2C=CC=CC=2N=N1.C(N(CC)C(C)C)(C)C>CN(C)C=O.C(Cl)Cl>[CH3:25][O:24][N:23]([CH3:22])[C:10](=[O:12])[C:9]1[CH:13]=[CH:14][C:15]([C:17]([F:20])([F:19])[F:18])=[N:16][C:8]=1[NH:7][C:1]1[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
6.2 g
Type
reactant
Smiles
C1(=CC=CC=C1)NC1=C(C(=O)O)C=CC(=N1)C(F)(F)F
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
2.79 g
Type
reactant
Smiles
Cl.CNOC
Name
Quantity
13.3 g
Type
reactant
Smiles
F[P-](F)(F)(F)(F)F.N1(N=NC2=C1C=CC=C2)OC(=[N+](C)C)N(C)C
Name
Quantity
12 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
120 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
400 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 25° C. for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with a saturated aqueous ammonium chloride solution (1×300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated aqueous sodium bicarbonate solution (1×300 mL), and a saturated aqueous sodium chloride solution (1×200 mL), dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 10%
Name
Type
product
Smiles
CON(C(C1=C(N=C(C=C1)C(F)(F)F)NC1=CC=CC=C1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.86 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 95.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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